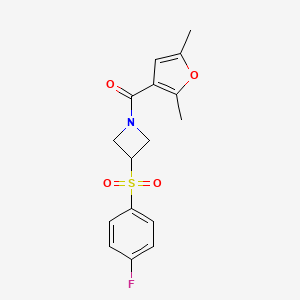![molecular formula C16H19Cl2N3O B2919885 N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide CAS No. 1147429-90-0](/img/structure/B2919885.png)
N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a small molecule that belongs to the class of amides and has a molecular weight of 370.3 g/mol.
作用機序
The mechanism of action of CPCA involves its binding to the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1). CPCA acts as a negative allosteric modulator of CB1, which leads to a decrease in the activity of CB1. This, in turn, reduces the release of neurotransmitters such as glutamate and GABA, resulting in the inhibition of neuronal activity. CPCA also acts as an antagonist of TRPV1, which leads to the inhibition of the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. CPCA has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the release of neurotransmitters, and reduce neuronal activity.
実験室実験の利点と制限
One of the advantages of using CPCA in lab experiments is its high potency and selectivity towards CB1 and TRPV1 receptors. CPCA has also been shown to have low toxicity and is well-tolerated by animals. However, one of the limitations of using CPCA is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of CPCA. One of the directions is to further investigate the potential therapeutic applications of CPCA in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop new synthetic methods for CPCA that can improve the yield and purity of the compound. Additionally, future research can focus on improving the solubility of CPCA to facilitate its administration in vivo. Finally, more studies can be conducted to investigate the long-term effects of CPCA and its potential side effects.
Conclusion:
In conclusion, CPCA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of CPCA involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3,4-dichloroaniline. CPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The mechanism of action of CPCA involves its binding to CB1 and TRPV1 receptors, leading to the inhibition of neuronal activity and the reduction of inflammation. CPCA has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. While there are advantages and limitations to using CPCA in lab experiments, there are several future directions for the scientific research of CPCA.
合成法
The synthesis of CPCA involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3,4-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and sodium acetate to obtain CPCA. The yield of CPCA synthesis is approximately 50%, and the purity can be improved by recrystallization.
科学的研究の応用
CPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, CPCA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, CPCA has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,4-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-13-6-5-12(9-14(13)18)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAALLUXEPKXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

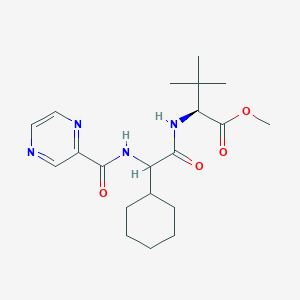
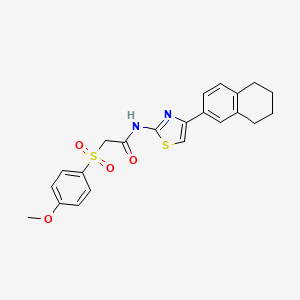
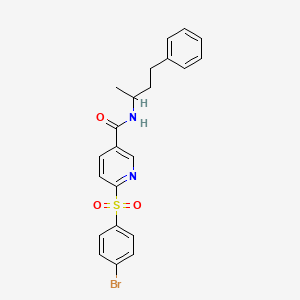
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)


![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
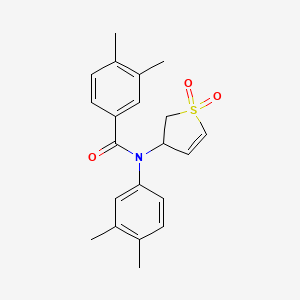

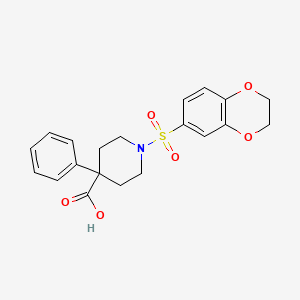
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
